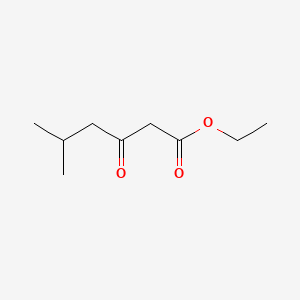

Ethyl 5-methyl-3-oxohexanoate

Cat. No. B1580791

Key on ui cas rn:

34036-16-3

M. Wt: 172.22 g/mol

InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04545934

Procedure details

26 g of acetoacetic acid ethyl ester and 15 g of pyrrolidine were boiled in 70 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia. By heating to room temperature, the ammonia was removed. After the reaction solution had been cooled again to 0° C., isopropyl iodide dissolved in 100 ml of toluene was added at the same temperature. The solution was allowed to react for 3 hours at 0° C. The reaction solution was poured into 200 ml of water. The phases were separated and the toluene of the organic phase was removed using a rotary evaporator. Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which contained above all 2 -isopropyl acetoacetic acid ethyl ester. The brownish oil remaining behind was dissolved in 70 ml of methylene chloride, and 21 g of concentrated hydrochloric acid was added. The material was hydrolyzed for 1.5 hours at ambient temperature. The two phases were separated. The organic phase was dried, the solvent was removed and the residue was distilled. 28.1 g of 5-methyl-3-oxohexanoic acid ethyl ester (82 percent) was obtained.

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])[CH3:2].N1C[CH2:13][CH2:12][CH2:11]1.O>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:7])[CH2:8][CH:12]([CH3:13])[CH3:11])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC(=O)C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was added drop by drop at -40° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ammonia was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction solution had been cooled again to 0° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

isopropyl iodide dissolved in 100 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at the same temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 3 hours at 0° C

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene of the organic phase was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The brownish oil remaining behind was dissolved in 70 ml of methylene chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

21 g of concentrated hydrochloric acid was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two phases were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(CC(C)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 28.1 g | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |